molecular formula C11H10ClNS B6270888 3-(5-chlorothiophen-3-yl)-5-methylaniline CAS No. 2613385-57-0

3-(5-chlorothiophen-3-yl)-5-methylaniline

Cat. No.: B6270888
CAS No.: 2613385-57-0
M. Wt: 223.7
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Description

3-(5-chlorothiophen-3-yl)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-3-yl)-5-methylaniline typically involves the following steps:

    Formation of 5-chlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride.

    Reduction to 5-chlorothiophene-3-methanol: The carboxylic acid is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Conversion to 5-chlorothiophene-3-methylamine: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

    Coupling with 5-methylaniline: Finally, the 5-chlorothiophene-3-methylamine is coupled with 5-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-3-yl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiophene ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or reduced thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(5-chlorothiophen-3-yl)-5-methylaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-3-yl)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromothiophen-3-yl)-5-methylaniline: Similar structure with a bromine atom instead of chlorine.

    3-(5-fluorothiophen-3-yl)-5-methylaniline: Similar structure with a fluorine atom instead of chlorine.

    3-(5-methylthiophen-3-yl)-5-methylaniline: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(5-chlorothiophen-3-yl)-5-methylaniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in halogen bonding and affect the compound’s electronic properties, making it distinct from its analogs with different substituents.

Properties

CAS No.

2613385-57-0

Molecular Formula

C11H10ClNS

Molecular Weight

223.7

Purity

91

Origin of Product

United States

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